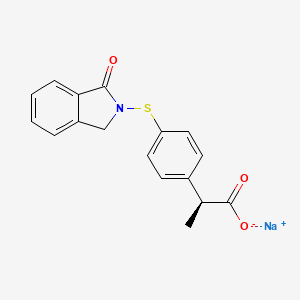
5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulphophenyl group, an amino group, and an anthranilic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid typically involves the reaction of 4-sulphophenylamine with anthranilic acid under specific conditions. The reaction is carried out in the presence of a coupling agent, such as carbodiimide, to facilitate the formation of the amide bond between the two components. The reaction conditions often include a solvent like dimethylformamide (DMF) and a catalyst to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is typically purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce other functional groups present in the molecule.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions result in various substituted derivatives of the original compound .
Scientific Research Applications
5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA .
Comparison with Similar Compounds
Similar Compounds
Anthranilic Acid: A simpler compound with similar structural features but lacking the sulphophenyl group.
Sulfanilic Acid: Contains a sulfonamide group and is used in similar applications.
4-Aminobenzoic Acid: Shares the amino and carboxylic acid groups but differs in the position of the substituents.
Uniqueness
5-((((4-Sulphophenyl)amino)carbonyl)amino)anthranilic acid is unique due to the presence of both the sulphophenyl and anthranilic acid moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
84963-04-2 |
|---|---|
Molecular Formula |
C14H13N3O6S |
Molecular Weight |
351.34 g/mol |
IUPAC Name |
2-amino-5-[(4-sulfophenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C14H13N3O6S/c15-12-6-3-9(7-11(12)13(18)19)17-14(20)16-8-1-4-10(5-2-8)24(21,22)23/h1-7H,15H2,(H,18,19)(H2,16,17,20)(H,21,22,23) |
InChI Key |
AYJSFXBARFQKLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)N)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




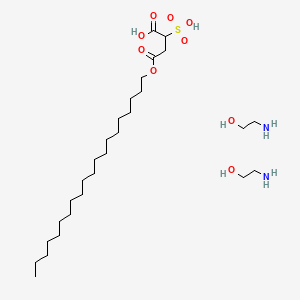
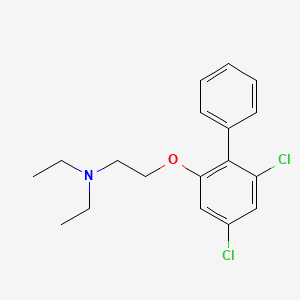
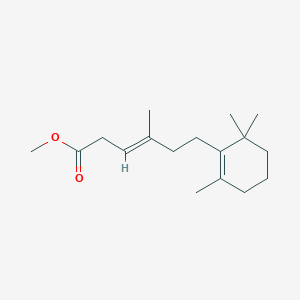



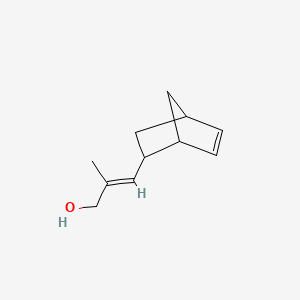

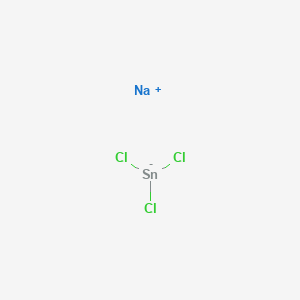
![4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12673937.png)

